2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol is a chemical compound with the molecular formula C23H39NO and a molecular weight of 345.5619 . This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and an octan-2-yl group attached to a phenol ring .
Preparation Methods
The synthesis of 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study the interactions between proteins and small molecules . Additionally, it is used in the industry for the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity . The phenol group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with biological molecules . These interactions can result in various biological effects, depending on the specific context and conditions.
Comparison with Similar Compounds
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol can be compared with other similar compounds, such as 2,4,6-Tris(dimethylaminomethyl)phenol . While both compounds contain dimethylamino groups attached to a phenol ring, the presence of the cyclohexyl and octan-2-yl groups in this compound makes it unique .
Properties
CAS No. |
5426-30-2 |
---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-cyclohexyl-6-[(dimethylamino)methyl]-4-octan-2-ylphenol |
InChI |
InChI=1S/C23H39NO/c1-5-6-7-9-12-18(2)20-15-21(17-24(3)4)23(25)22(16-20)19-13-10-8-11-14-19/h15-16,18-19,25H,5-14,17H2,1-4H3 |
InChI Key |
DGAWJXDBUFDKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.